Glyceryl caprylate-caprate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Canonical SMILES

Biosurfactant Synthesis

Scientific Field: Food Science and Biotechnology

Summary of Application: Glyceryl caprylate-caprate is used in the biosynthesis of glyceride glycoside, a nonionic surfactant, by amylosucrase, a powerful glycosyltransferase .

Methods of Application: Recombinant amylosucrases from Deinococcus geothermalis (DgAS) and Bifidobacterium thermophilum (BtAS) were used to synthesize biosurfactants from glyceryl caprylate, glyceryl caprate, and polyglyceryl-2 caprate . The transglycosylation reactions of DgAS were more effective than those of BtAS .

Results or Outcomes: The results of the transglycosylation reaction were consistent for both ASases, with glyceryl caprylate acceptor showing the highest concentration .

Gastrointestinal Permeation Enhancement

Scientific Field: Pharmaceutical Technology

Summary of Application: Glyceryl caprylate-caprate is used as a gastrointestinal permeation enhancer for the development of oral peptide pharmaceuticals .

Methods of Application: Sodium caprylate (C8) has been used as a gastrointestinal permeation enhancer for octreotide . The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) were discussed .

Results or Outcomes: The use of glyceryl caprylate-caprate as a permeation enhancer has led to the successful development of oral dosage forms of peptide pharmaceuticals .

Skin Penetration Enhancement

Scientific Field: Cosmetic Science

Summary of Application: Glyceryl Caprylate/Caprate possesses properties that may enhance the penetration of other ingredients through the skin.

Methods of Application: Studies have investigated similar glycerol esters for this purpose, demonstrating their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a skin penetration enhancer has shown promising results in facilitating the delivery of topically applied drugs and cosmetics.

Oral Peptide Pharmaceuticals

Summary of Application: Glyceryl caprylate-caprate is used in the development of oral peptide pharmaceuticals . It is used in the formulation of Capmul® MCM, which is composed of 41.9% Capmul® MCM, 23.3% PEG 400, 21.3% Tween® 80, 5% Captex® (glyceryl tricaprylate caprate), and 0.5% (5 mg) of fondaparinux .

Methods of Application: The Eligen technology using sodium salcaprozate (SNAC), TPE technology using C8, and gastrointestinal permeation enhancement technology (GIPET) using C10 were discussed .

Solubilization or Dispersion of Active Substances

Scientific Field: Pharmaceutical and Cosmetic Science

Summary of Application: Glyceryl caprylate-caprate is efficient in the solubilization or dispersion of active substances and polar lipids .

Methods of Application: It is used as an emulsifier or co-emulsifier of choice in the preparation of stable, self-emulsifying lipid-based microemulsions .

Results or Outcomes: The use of Glyceryl Caprylate/Caprate as a solubilizer or dispersant has shown promising results in facilitating the delivery of active substances and polar lipids .

Glyceryl caprylate-caprate is a diester derived from glycerol and the medium-chain fatty acids caprylic acid (octanoic acid) and capric acid (decanoic acid). This compound is recognized for its emulsifying, skin-conditioning, and antimicrobial properties, making it a valuable ingredient in various cosmetic and personal care formulations. Glyceryl caprylate-caprate is classified as a non-ionic surfactant, which allows it to stabilize emulsions by reducing the interfacial tension between oil and water phases .

The primary reaction involved in the formation of glyceryl caprylate-caprate is esterification, where glycerol reacts with caprylic and capric acids. This process typically requires an acidic catalyst to facilitate the reaction. Under specific conditions, glyceryl caprylate-caprate can undergo hydrolysis, breaking down into glycerol and the respective fatty acids when exposed to strong acids or bases .

Types of Reactions- Esterification: Formation of glyceryl caprylate-caprate from glycerol and fatty acids.

- Hydrolysis: Breakdown of glyceryl caprylate-caprate into glycerol and fatty acids under acidic or alkaline conditions.

Common Reagents- Acidic catalysts (e.g., sulfuric acid)

- Strong acids or bases for hydrolysis

- Acidic catalysts (e.g., sulfuric acid)

- Strong acids or bases for hydrolysis

Glyceryl caprylate-caprate exhibits notable biological activities, particularly as a skin-conditioning agent. It acts as an emollient that enhances skin texture and moisture retention. Additionally, it has antimicrobial properties, making it effective in preserving cosmetic formulations by preventing microbial growth at concentrations of 0.5–1% .

In terms of pharmacological applications, glyceryl caprylate-caprate is utilized as a gastrointestinal permeation enhancer in oral peptide pharmaceuticals, improving the absorption of drugs.

The synthesis of glyceryl caprylate-caprate can be achieved through several methods:

- Conventional Esterification:

- Glycerol is reacted with caprylic and capric acids under heat with an acidic catalyst.

- The reaction conditions involve maintaining specific temperatures for optimal esterification rates.

- Microwave Synthesis:

Glyceryl caprylate-caprate is widely used in various industries due to its multifunctional properties:

- Cosmetics: As an emulsifier in creams, lotions, and shampoos, it helps stabilize formulations by allowing oil and water to mix effectively.

- Pharmaceuticals: Used as a permeation enhancer for oral drug delivery systems.

- Food Industry: Serves as a food additive for its emulsifying properties.

Research indicates that glyceryl caprylate-caprate interacts with cellular membranes, enhancing permeability and potentially aiding in drug delivery systems. Its ability to disrupt lipid membranes at certain concentrations allows it to facilitate the absorption of hydrophilic compounds across biological barriers .

Cellular Effects- Enhances moisture retention in skin cells.

- Exhibits antimicrobial activity against various pathogens.

Glyceryl caprylate-caprate shares similarities with other glyceride compounds but has unique properties that distinguish it:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Glyceryl Caprylate | Monoester of glycerol | Stronger emulsifying properties |

| Glyceryl Caprate | Monoester of glycerol | Higher viscosity compared to glyceryl caprylate |

| Polyglyceryl-2 Caprate | Polymeric structure | Enhanced stability in formulations |

| Sorbitan Monostearate | Ester of sorbitol | More hydrophilic, used primarily as an emulsifier |

Glyceryl caprylate-caprate's unique combination of medium-chain fatty acids contributes to its effectiveness as both an emollient and antimicrobial agent, setting it apart from other similar compounds .

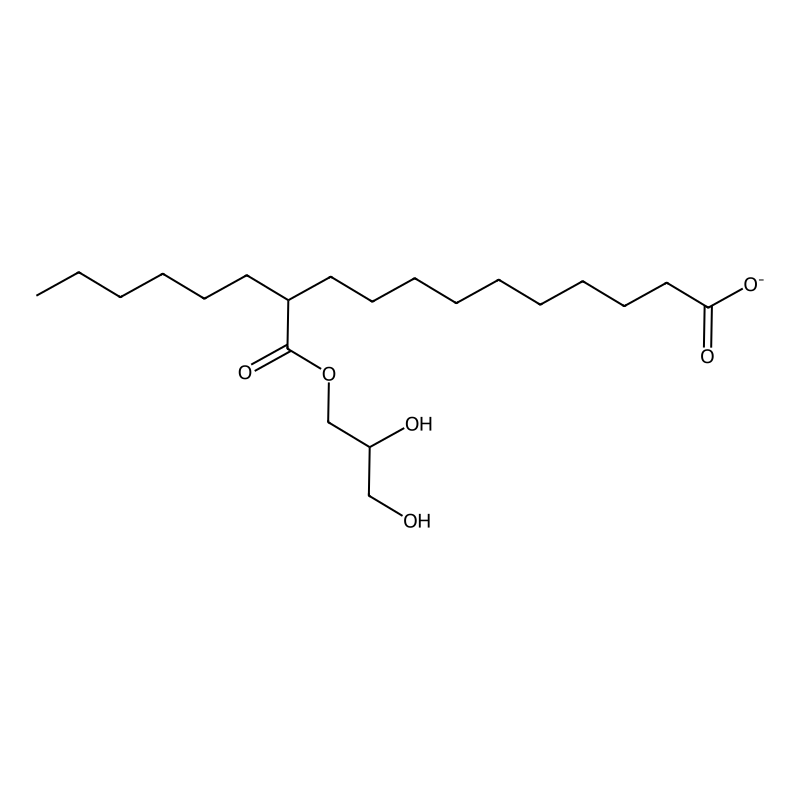

Glyceryl caprylate-caprate represents a mixed ester compound derived from glycerol esterified with medium-chain fatty acids, primarily caprylic acid (C8:0) and capric acid (C10:0) [1]. The molecular structure consists of a glycerol backbone with three carbon atoms, each potentially bearing a hydroxyl group that can undergo esterification with fatty acids [2]. The molecular formula varies depending on the specific composition and degree of esterification, but is commonly represented as C21H39O6- for certain forms [1].

The compound exhibits significant structural diversity due to positional isomerism, which arises from the different possible arrangements of fatty acid chains on the glycerol backbone [3]. The glycerol molecule contains three hydroxyl groups at positions designated as sn-1, sn-2, and sn-3, where "sn" refers to stereospecific numbering [4]. This numbering system provides a standardized way to describe the position of fatty acids in the glycerol molecule, with sn-1 and sn-3 being the primary hydroxyl groups and sn-2 being the secondary hydroxyl group [5].

Several isomeric forms of glyceryl caprylate-caprate exist, including:

Glyceryl 1-caprylate-2,3-dicaprate (C31H58O6): Features caprylic acid at the sn-1 position and capric acid at both sn-2 and sn-3 positions [4].

Glyceryl 1-caprate-2,3-dicaprylate (C29H54O6): Contains capric acid at the sn-1 position and caprylic acid at both sn-2 and sn-3 positions [4].

Glyceryl 1,2-dicaprylate-3-caprate (C29H54O6): Presents caprylic acid at both sn-1 and sn-2 positions, with capric acid at the sn-3 position [4].

Glyceryl 1,3-dicaprate-2-caprylate (C31H58O6): Features capric acid at both sn-1 and sn-3 positions, with caprylic acid at the sn-2 position [4].

Additionally, partial esterification leads to mono- and diglycerides, such as:

Glyceryl 1-caprylate-2-caprate-3-OH (C21H40O5): A diglyceride with caprylic acid at sn-1, capric acid at sn-2, and a free hydroxyl group at sn-3 [4].

Glyceryl 1-caprate-2-caprylate-3-OH (C21H40O5): A diglyceride with capric acid at sn-1, caprylic acid at sn-2, and a free hydroxyl group at sn-3 [4].

The molecular weight of these structures ranges from approximately 372.55 g/mol for diglycerides to 526.79 g/mol for certain triglyceride configurations [4]. This structural diversity contributes to the compound's versatility in various applications and influences its physicochemical properties [5].

Fatty Acid Profile and Esterification Patterns

Glyceryl caprylate-caprate contains a specific profile of medium-chain fatty acids, predominantly caprylic acid (C8:0) and capric acid (C10:0) [1]. These fatty acids are derived from natural sources such as coconut oil and palm kernel oil through processes of hydrolysis, fractionation, and re-esterification [7]. The composition typically features caprylic acid in the range of 50-80% and capric acid in the range of 20-50%, with other fatty acids present in minor amounts (less than 2%) [4].

The following table presents the key characteristics of the fatty acids found in glyceryl caprylate-caprate:

| Fatty Acid | Carbon Chain Length | Typical Composition (%) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Caprylic acid (C8:0) | 8 | 50-80% | 144.21 | 16.5 |

| Capric acid (C10:0) | 10 | 20-50% | 172.26 | 31.6 |

| Other fatty acids | Various | <2% | Varies | Varies |

The esterification patterns in glyceryl caprylate-caprate are complex and result in a mixture of mono-, di-, and triglycerides [8]. The distribution of these different esterification patterns significantly influences the compound's physical properties and functionality [9]. Commercial products typically contain predominantly triglycerides (75-95%), with smaller amounts of diglycerides (5-15%) and monoglycerides (0-10%) [4].

The esterification process involves the reaction between the hydroxyl groups of glycerol and the carboxyl groups of fatty acids [10]. This reaction can be catalyzed by acids, bases, or enzymes, with the latter providing greater control over regioselectivity [11]. The distribution of fatty acids across the three positions of the glycerol backbone is not random but follows patterns influenced by both thermodynamic and kinetic factors [12].

Research has shown that the sn-2 position often exhibits different esterification preferences compared to the sn-1 and sn-3 positions due to steric factors and the secondary nature of the hydroxyl group at this position [12]. Computational simulations have demonstrated that glyceryl caprylate exhibits the highest number of reactive conformations, followed by glyceryl caprate, suggesting preferential esterification patterns [12].

The esterification patterns can be summarized as follows:

| Esterification Pattern | Description | Positional Isomers | Typical Content in Commercial Products (%) |

|---|---|---|---|

| Monoglycerides | Single fatty acid esterified to glycerol backbone | sn-1, sn-2, or sn-3 monoglycerides | 0-10% |

| Diglycerides | Two fatty acids esterified to glycerol backbone | sn-1,2 or sn-1,3 or sn-2,3 diglycerides | 5-15% |

| Triglycerides | Three fatty acids esterified to glycerol backbone | Complete esterification at all positions | 75-95% |

The specific distribution of these esterification patterns contributes to the compound's amphiphilic nature, allowing it to function effectively as an emulsifier and stabilizer in various formulations [9].

Crystallographic Characteristics and Conformational Analysis

Glyceryl caprylate-caprate, like other triglycerides, exhibits polymorphism, which refers to the ability to exist in multiple crystalline forms with different molecular packing arrangements [13]. This polymorphism significantly influences the compound's physical properties, including melting point, solubility, and stability [14].

Three primary polymorphic forms have been identified in triglycerides: alpha (α), beta prime (β'), and beta (β) [15]. These forms differ in their subcell structures, which describe the cross-sectional packing of the aliphatic chains [15]. The crystallographic characteristics of these polymorphic forms are summarized in the following table:

| Polymorphic Form | Chain Packing | Subcell Structure | Stability | Melting Point Range (°C) | Typical d-spacing (Å) |

|---|---|---|---|---|---|

| α (alpha) | Hexagonal | Vertical oscillating chains | Least stable | ~15-20 | 4.15 |

| β' (beta prime) | Orthorhombic perpendicular | Tilted chains with adjacent zigzags in different planes | Intermediate stability | ~25-30 | 3.8, 4.2 |

| β (beta) | Triclinic parallel | Tilted chains with all zigzags in same plane | Most stable | ~35-40 | 4.6 |

The polymorphic transformations in triglycerides follow a monotropic pathway, proceeding from the least stable α form to the most stable β form, often via the intermediate β' form [15]. Recent research has revealed that multiple β forms can exist, with four distinct β forms identified for various saturated monoacid triglycerides [13]. These forms differ slightly in their crystal packing and melting points, suggesting a more complex polymorphic landscape than previously understood [13].

X-ray diffraction studies have been instrumental in characterizing these polymorphic forms, revealing their distinct diffraction patterns and d-spacings [13]. The α form typically shows a single strong diffraction peak at approximately 4.15 Å, while the β' form exhibits two characteristic peaks at around 3.8 and 4.2 Å [15]. The β form is distinguished by a strong diffraction peak at approximately 4.6 Å [15].

Conformational analysis of glyceryl caprylate-caprate reveals important structural features that influence its crystallization behavior and physical properties [16]. The glycerol backbone typically adopts an extended conformation with a slight twist to minimize steric hindrance [4]. The fatty acid chains predominantly assume an all-trans zigzag conformation in the crystalline state, maximizing van der Waals interactions between adjacent chains [15].

The conformational characteristics of glyceryl caprylate-caprate can be summarized as follows:

| Conformational Feature | Preferred Conformation | Torsion Angles | Energetic Considerations |

|---|---|---|---|

| Glycerol Backbone | Extended with slight twist | Variable depending on crystal packing | Minimizes steric hindrance |

| Fatty Acid Chain | All-trans zigzag | Trans (180°) for backbone C-C bonds | Maximizes van der Waals interactions |

| Ester Linkage | Planar with slight rotation | 0° or 180° for C-O-C=O | Optimizes hydrogen bonding |

| Terminal Methyl Groups | Free rotation | Unrestricted | Reduces repulsive interactions |

Molecular dynamics simulations have provided insights into the conformational flexibility of glyceryl caprylate-caprate [12]. These studies have shown that the compound can adopt multiple conformations in solution, with the glycerol backbone exhibiting significant rotational freedom around its C-C bonds [12]. However, in the crystalline state, this flexibility is restricted by intermolecular interactions, leading to more defined conformational preferences [15].

Conventional Esterification Techniques

Acid-Catalyzed Reaction Mechanisms

Acid-catalyzed esterification represents the most widely employed method for glyceryl caprylate-caprate synthesis [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism where caprylic acid and capric acid react with glycerol in the presence of an acid catalyst [3]. The process typically utilizes sulfuric acid as the primary catalyst, with concentrations ranging from 1 to 5 weight percent based on the total reactant mass [4].

The reaction mechanism involves protonation of the carboxyl group, creating a more electrophilic carbonyl carbon that facilitates nucleophilic attack by the hydroxyl groups of glycerol . This mechanism yields predominantly monoglycerides, with glyceryl caprylate and glyceryl caprate being the primary products [2] . Research demonstrates that maintaining optimal reaction conditions at temperatures between 140 to 180 degrees Celsius with continuous stirring under vacuum conditions of negative 0.095 megapascals leads to complete conversion of fatty acids [6] [7].

The acid-catalyzed process demonstrates remarkable efficiency, achieving conversion rates of 80 to 95 percent under optimized conditions [6] [7]. The reaction typically progresses from heterogeneous turbidity to homogeneous transparency, indicating successful esterification [6]. Following the primary reaction, the mixture requires heating to 180 degrees Celsius for 30 minutes to remove unreacted fatty acids through distillation [6].

| Catalyst Type | Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) | Catalyst Loading (%) |

|---|---|---|---|---|

| Acid (H₂SO₄) | 50 | 1 | 95 | 3 |

| HND-27 solid super-acid | 150 | 1 | 90 | 2.28 |

| Acid-catalyzed | 140 | 16 | 96 | Not specified |

| Conventional acid | 150-180 | 1-2 | 80-95 | Not specified |

Solvent-Free Synthesis Approaches

Solvent-free esterification has emerged as an environmentally sustainable alternative to conventional methods, eliminating the need for organic solvents while maintaining high product purity [8] [9]. This approach involves direct reaction between caprylic acid, capric acid, and glycerol without intermediate solvents, reducing waste generation and simplifying downstream processing [8] [9].

The solvent-free methodology operates through similar mechanistic pathways as conventional esterification but requires more stringent control of reaction parameters [9]. Temperature control becomes critical, with optimal ranges maintained between 150 to 180 degrees Celsius to ensure adequate reaction rates while preventing thermal degradation of products [9]. The absence of solvents necessitates effective mixing to maintain homogeneous reaction conditions throughout the process [9].

Recent advances in solvent-free synthesis have focused on optimizing catalyst systems to enhance reaction efficiency [9]. Immobilized lipase catalysts have shown particular promise, achieving conversion rates of 67 to 71 percent under optimized conditions . The process demonstrates significant advantages in terms of reduced environmental impact and simplified purification procedures [8] [9].

Industrial-Scale Production Protocols

Fractional Distillation of Feedstock Oils

Industrial production of glyceryl caprylate-caprate begins with the fractional distillation of feedstock oils to obtain high-purity caprylic and capric acids [11] [12]. The process involves splitting triglycerides at high temperature and pressure, typically ranging from 200 to 250 degrees Celsius under pressures of 3 to 5 atmospheres [11]. This thermal splitting yields a mixture of fatty acids that requires subsequent fractionation to achieve the desired purity levels [11].

Fractional distillation operates on the principle of differential boiling points, where caprylic acid distills at approximately 239 degrees Celsius and capric acid at 270 degrees Celsius [11]. Industrial distillation columns utilize multiple theoretical plates to achieve separation efficiencies exceeding 95 percent [11]. The process typically yields caprylic acid with purity levels of 98 to 99 percent and capric acid with similar purity specifications [13].

The feedstock composition significantly influences the efficiency of the distillation process [12]. Coconut oil and palm kernel oil serve as preferred feedstock sources due to their high content of medium-chain fatty acids, with caprylic acid content ranging from 6 to 8 percent and capric acid content from 5 to 7 percent [12]. The natural distribution of fatty acids in these oils facilitates more efficient separation during the distillation process [12].

| Feedstock Source | Caprylic Acid Content (%) | Capric Acid Content (%) | Processing Method |

|---|---|---|---|

| Coconut Oil | 6-8 | 5-7 | Fractional Distillation |

| Palm Kernel Oil | 3-5 | 3-6 | Fractional Distillation |

| Vegetable Oil | 1-3 | 1-4 | Chemical Splitting |

| Renewable Feedstock | 5-10 | 4-8 | Esterification |

Catalyst Optimization Strategies

Industrial catalyst optimization focuses on maximizing conversion efficiency while minimizing catalyst consumption and facilitating catalyst recovery [6] [7]. The selection of appropriate catalysts depends on the specific reaction conditions and desired product specifications [6]. Solid acid catalysts, particularly HND-27 solid super-acid, have demonstrated superior performance in industrial applications due to their high activity and ease of separation [6].

Catalyst loading optimization involves balancing reaction rate enhancement with economic considerations [6]. Research indicates that catalyst loadings of 0.5 to 3 weight percent based on total reactant mass provide optimal performance [6] [4]. Higher catalyst concentrations may accelerate reaction rates but increase purification costs and potential product contamination [6].

The development of heterogeneous catalysts has revolutionized industrial glyceryl caprylate-caprate production [6]. These catalysts offer advantages including simplified separation, reduced corrosion, and potential for catalyst recycling [6]. Studies demonstrate that heterogeneous catalysts can achieve conversion rates comparable to homogeneous systems while reducing overall production costs [6].

Advanced Synthesis Technologies

Microwave-Assisted Esterification

Microwave-assisted esterification represents a significant advancement in glyceryl caprylate-caprate synthesis, offering rapid reaction times and enhanced energy efficiency [14] [15]. The technology utilizes microwave radiation to provide uniform heating throughout the reaction mixture, eliminating temperature gradients that can limit reaction efficiency [14]. Research demonstrates that microwave-assisted processes can achieve conversion rates of 97.4 percent for similar ester synthesis within 5 minutes [14].

The mechanism of microwave enhancement involves direct interaction between electromagnetic radiation and polar molecules in the reaction mixture [14] [15]. Glycerol serves as an effective microwave absorber due to its polar nature, facilitating rapid and uniform heating [7]. This selective heating mechanism enables precise temperature control while minimizing thermal degradation of products [14].

Optimization of microwave-assisted esterification requires careful control of multiple parameters including microwave power, reaction time, and reactant ratios [14]. Studies indicate that optimal conditions involve microwave power settings of 20 percent (based on 900 watts output power) for reaction times ranging from 1 to 5 minutes [14]. The technology demonstrates significant energy savings, with 96 percent reduction in energy consumption compared to conventional water bath heating [14].

| Substrate | Temperature (°C) | Time (minutes) | Conversion (%) | Microwave Power (%) |

|---|---|---|---|---|

| Myristic acid + IPA | 20 | 5 | 97.4 | 20 |

| Palmitic acid + IPA | 20 | 1 | 94.5 | 20 |

| Caprylic acid + Glycerol | 150 | 60 | 92 | Not specified |

| Methyl caprylate + Glycerol | 150 | 60 | 89 | Not specified |

Enzymatic Transesterification Processes

Enzymatic transesterification utilizing lipase catalysts offers a mild and selective approach to glyceryl caprylate-caprate synthesis [16] [17]. The process operates under significantly milder conditions compared to chemical methods, typically at temperatures between 50 to 80 degrees Celsius and atmospheric pressure [16] [17]. Lipase enzymes demonstrate remarkable selectivity, producing predominantly monoglycerides with minimal formation of diglycerides and triglycerides [16].

The enzymatic mechanism involves the formation of acyl-enzyme intermediates through nucleophilic attack by the active site serine residue [16]. The process consists of three distinct steps: enzyme-substrate binding, acyl-enzyme intermediate formation, and product release with enzyme regeneration [16]. This mechanism enables precise control over product distribution and minimizes unwanted side reactions [16].

Various lipase sources have been investigated for glyceryl caprylate-caprate synthesis, with Candida antarctica lipase (Novozyme 435) demonstrating superior performance [17]. The enzyme achieves conversion rates of 93.1 percent under optimized conditions of 50 degrees Celsius with 5 percent enzyme loading based on glycerol weight [17]. Immobilized lipases offer additional advantages including enhanced stability, ease of separation, and potential for reuse [16].

| Enzyme | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Enzyme Loading (%) |

|---|---|---|---|---|

| Lipase from Aspergillus oryzae | 60-80 | 24-48 | 67-71 | 5-30 |

| Novozyme 435 | 50 | 24 | 93.1 | 5 |

| Lipozyme TL IM | Not specified | Not specified | High | Not specified |

| Lipozyme RM IM | Not specified | Not specified | High | Not specified |

The enzymatic approach demonstrates particular advantages in terms of product quality and environmental sustainability [17]. The mild reaction conditions preserve the integrity of fatty acid chains while minimizing formation of unwanted byproducts [17]. Additionally, the biodegradable nature of enzyme catalysts aligns with increasing demands for environmentally responsible production methods [17].

Recent developments in enzyme immobilization have further enhanced the industrial viability of enzymatic transesterification [9]. Immobilized lipases demonstrate improved thermal stability and operational longevity, with some systems achieving over 100 reaction cycles while maintaining catalytic activity [9]. The development of continuous flow reactors utilizing immobilized enzymes offers potential for large-scale industrial implementation [9].

| Process Stage | Temperature (°C) | Pressure (mbar) | Duration (hours) | Yield (%) |

|---|---|---|---|---|

| Esterification | 150-180 | -95 | 1-2 | 80-95 |

| Distillation | 145 | 0.04 | 2-4 | 85-90 |

| Catalyst Recovery | 180 | Atmospheric | 0.5 | 95 |

| Purification | 30-80 | Atmospheric | 1-2 | 90-95 |

XLogP3

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Emollient; Emulsifying; Solvent

General Manufacturing Information

Fabricated metal product manufacturing

Organic fiber manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Glycerides, mixed decanoyl and octanoyl: ACTIVE